molecular formula C8H10ClN3O2 B1472845 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride CAS No. 1864013-87-5

2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride

Cat. No. B1472845
CAS RN: 1864013-87-5
M. Wt: 215.64 g/mol
InChI Key: JRNKKKRVHMDLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride” is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Mechanism of Action

The mechanism of action of TPP involves its inhibition of various enzymes and receptors. TPP has been shown to inhibit the activity of enzymes such as PARP, CDK4, GSK3β, and HDAC6, which are involved in the regulation of cell growth, division, and neuronal function. TPP has also been shown to inhibit the activity of receptors such as the α7 nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPP are diverse and depend on the specific enzyme or receptor that it inhibits. Studies have shown that TPP can induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and division, and protect neurons from damage. TPP has also been shown to modulate neurotransmitter release and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TPP in lab experiments is its high potency and selectivity. TPP has been shown to have potent inhibitory effects on various enzymes and receptors, making it a valuable tool for studying their functions. However, one limitation of using TPP is its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions.

Future Directions

For research involving TPP include the development of TPP-based drugs and the identification of new enzymes and receptors that can be targeted by TPP.

Scientific Research Applications

TPP has been extensively studied for its potential applications in various fields. One of the main areas of research involving TPP is cancer treatment. Studies have shown that TPP has potent antitumor activity and can inhibit the growth of various cancer cell lines. TPP has been shown to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of cell growth and division.
In addition to cancer treatment, TPP has also been studied for its potential applications in the treatment of neurological disorders. TPP has been shown to have neuroprotective effects and can inhibit the activity of enzymes such as glycogen synthase kinase 3β (GSK3β) and histone deacetylase 6 (HDAC6), which are involved in the regulation of neuronal function.

properties

IUPAC Name

2-oxo-1,5,6,7-tetrahydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c9-7(12)5-1-4-2-10-3-6(4)11-8(5)13;/h1,10H,2-3H2,(H2,9,12)(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNKKKRVHMDLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NC(=O)C(=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.